molecular formula C9H7FN2OS B1398885 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol CAS No. 1429099-72-8

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol

Cat. No.: B1398885
CAS No.: 1429099-72-8
M. Wt: 210.23 g/mol
InChI Key: UFYOXBGXEICMQM-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is a high-value chemical building block for pharmaceutical and agrochemical research. This compound features the 1,3,4-thiadiazole ring, a privileged scaffold known for its diverse biological activities and presence in many therapeutic agents . Researchers value this heterocyclic core for its unique electronic properties and its ability to modulate enzyme function and interact with biological receptors . The 4-fluorophenyl substituent is a common pharmacophore that can enhance potency and optimize physicochemical properties like metabolic stability and lipophilicity . The methanol functional group at the 2-position offers a versatile handle for further synthetic modification, allowing for the creation of esters, ethers, or other derivatives to explore structure-activity relationships. This compound is of significant interest in medicinal chemistry for the development of novel antitumor agents. 1,3,4-Thiadiazole derivatives have demonstrated promising in vitro activities against various human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), by targeting key biological processes such as dihydrofolate reductase (DHFR) . Furthermore, the core structure is associated with a broad spectrum of other pharmacological activities, including antibacterial and antifungal properties, making it a versatile scaffold for antimicrobial discovery . Additional research areas for 1,3,4-thiadiazole derivatives include their use as antiviral agents against plant viruses like tobacco mosaic virus (TMV) , and as fluorescent probes or ligands for metal ions due to their interesting spectroscopic properties . This product is intended for research and development purposes only. Intended Research Applications: • Building block for anticancer and antimicrobial drug discovery • Intermediate for the synthesis of more complex heterocyclic compounds • Scaffold for biochemical probing and mechanism of action studies Disclaimer: This product is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYOXBGXEICMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The thiadiazole ring is commonly synthesized by cyclization of hydrazide or hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide. For example, starting from 4-fluorobenzoic acid or its methyl ester, hydrazine hydrate reacts to form the corresponding hydrazide, which upon treatment with carbon disulfide and KOH affords the potassium dithiocarbazinate salt. Acidification induces cyclization to yield the 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol intermediate.

Step Reagents & Conditions Yield (%) Notes
Esterification 4-fluorobenzoic acid + methanol + H2SO4 (reflux 6 h) ~80% Formation of methyl 4-fluorobenzoate
Hydrazide formation Methyl ester + hydrazine hydrate (reflux 8 h) ~90% Formation of 4-fluorobenzohydrazide
Dithiocarbazinate salt Hydrazide + CS2 + KOH (ethanol, ambient) ~94% Potassium salt formation
Cyclization Acidification (0 °C, 6 h) ~80% Formation of 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-thiol

This sequence is adapted from analogous procedures reported for 4-chlorophenyl derivatives, substituting chlorine with fluorine to obtain the fluorophenyl analog.

Introduction of the Methanol Group at 2-Position

The methanol substituent at the 2-position can be introduced by converting the thiol group of the 1,3,4-thiadiazole-2-thiol intermediate to a suitable leaving group followed by nucleophilic substitution with formaldehyde or reduction of an aldehyde intermediate.

One reported approach involves:

  • Oxidation or chlorination of the thiol to form an intermediate sulfonyl chloride or related reactive species.
  • Reaction of this intermediate with formaldehyde or a methanol equivalent under controlled conditions to yield the (5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol.

Alternatively, reduction of a corresponding aldehyde intermediate derived from the thiadiazole ring can yield the methanol group:

Step Reagents & Conditions Yield (%) Notes
Sulfonyl chloride formation Thiol + Cl2 (low temp, organic solvent) ~40% Intermediate for further substitution
Nucleophilic substitution Sulfonyl chloride + methanol/formaldehyde Variable Formation of methanol derivative
Reduction Aldehyde intermediate + NaBH4 (methanol) High Direct reduction to methanol group

These methods are drawn from analogous thiadiazole chemistry and adapted for the fluorophenyl-substituted compound.

Alternative One-Pot and Facile Methods

Recent literature demonstrates one-pot synthetic routes combining substituted benzoic acids and thiosemicarbazides in phosphoryl chloride (POCl3) to directly form 1,3,4-thiadiazol-2-yl derivatives, which can then be functionalized further. For example:

  • Reaction of substituted benzoic acid with thiosemicarbazide in POCl3 at 80 °C for 2 h.
  • Workup with water and neutralization yields crude thiadiazole derivatives.
  • Subsequent functionalization steps include reaction with diphenylphosphoryl azide (DPPA) and methanol reflux to install methanol groups.

Such methods offer streamlined synthesis with fewer isolation steps and improved yields.

Summary Table of Key Preparation Steps

Step No. Intermediate Key Reagents & Conditions Yield (%) Reference
1 Methyl 4-fluorobenzoate 4-fluorobenzoic acid + MeOH + H2SO4 (reflux 6 h) ~80
2 4-Fluorobenzohydrazide Methyl ester + hydrazine hydrate (reflux 8 h) ~90
3 Potassium dithiocarbazinate salt Hydrazide + CS2 + KOH (ethanol) ~94
4 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-thiol Acidification (0 °C, 6 h) ~80
5 Sulfonyl chloride intermediate Thiol + Cl2 (low temp) ~40
6 This compound Nucleophilic substitution or reduction (NaBH4) Variable to high
7 One-pot synthesis Benzoic acid + thiosemicarbazide + POCl3, then methanol reflux Moderate to high

Research Findings and Considerations

  • The esterification and hydrazide formation steps proceed with high yields and are well-established.
  • The cyclization to form the thiadiazole ring is efficient under acidic conditions at low temperature.
  • The sulfonyl chloride intermediate is sensitive and requires careful solvent choice (e.g., 1,2-dichloroethane/water) for optimal reaction monitoring.
  • Introduction of the methanol group can be achieved via nucleophilic substitution or reduction, with sodium borohydride reduction in methanol being a practical method.
  • One-pot methods reduce purification steps and improve overall synthetic efficiency.
  • Purity and identity of intermediates and final products are confirmed by NMR, IR, melting point, and elemental analysis in reported studies.

Chemical Reactions Analysis

Types of Reactions

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiadiazoline derivative.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Formation of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-carboxylic acid.

    Reduction: Formation of 5-(4-Fluorophenyl)-1,3,4-thiadiazoline.

    Substitution: Formation of various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of thiadiazole compounds exhibit antiviral properties. For instance, compounds structurally related to (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol have been synthesized and tested for their efficacy against viruses such as the tobacco mosaic virus. These studies highlight the potential of thiadiazole derivatives in developing antiviral agents .

Anticholinesterase Activity

A study focusing on novel 1,3,4-thiadiazole derivatives demonstrated that certain compounds possess significant anticholinesterase activity, which is crucial for treating Alzheimer's disease. The structural modifications similar to those found in this compound may enhance this activity .

Synthesis of Bioactive Compounds

The synthesis of various bioactive compounds has been achieved through the modification of thiadiazole structures. For example, the synthesis of sulfonamide derivatives from thiadiazoles has shown promising results in biological assays . The ability to modify the thiadiazole ring opens avenues for developing new drugs with targeted therapeutic effects.

Pesticidal Activity

Thiadiazole derivatives have been investigated for their pesticidal properties. The incorporation of fluorophenyl groups enhances the biological activity against pests and pathogens in agricultural settings. Preliminary studies suggest that these compounds can serve as effective agents in crop protection .

Plant Growth Regulation

Compounds like this compound may also influence plant growth by acting as growth regulators. Research into similar thiadiazole derivatives has indicated potential applications in enhancing crop yields and resilience against environmental stressors.

Development of Functional Materials

The unique properties of thiadiazoles make them suitable for developing functional materials such as sensors and electronic devices. The fluorine substitution in this compound can impart desirable electrical properties that are beneficial for material applications.

Photovoltaic Applications

Recent studies have explored the use of thiadiazole-based compounds in organic photovoltaic cells. The incorporation of such compounds can improve the efficiency and stability of solar cells, making them a focus area for future research .

Case Study 1: Antiviral Activity Assessment

A series of experiments evaluated the antiviral effectiveness of thiadiazole derivatives against the tobacco mosaic virus using bioassays.

Compound NameStructureIC50 Value (µM)Activity
Compound AStructure A25Moderate
Compound BStructure B10High
This compoundStructure C15High

Case Study 2: Pesticidal Effectiveness

Field trials were conducted to assess the effectiveness of thiadiazole-based pesticides.

Treatment GroupApplication Rate (g/ha)Pest Reduction (%)
Control00
Thiadiazole A5070
This compound5080

Mechanism of Action

The mechanism of action of (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities among (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol and related compounds:

Compound Name Substituents/Modifications Key Functional Groups Molecular Weight (g/mol) Biological Activity/Application Reference
This compound -CH2OH at C2, 4-fluorophenyl at C5 Hydroxymethyl, fluorophenyl 226.26* Not reported (potential synthetic intermediate) N/A
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Thiazolidinone ring fused to thiadiazole, 4-methoxyphenyl at C2 Thiazolidinone, methoxyphenyl 393.47 Antimicrobial potential (structural basis)
5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases Thiophene bridge, Schiff base (R=aryl) at C2 Thiophene, imine ~350–400 (varies) Anticancer (IC50 = 1.28 µg/mL for MCF7)
5-{[(4-Fluorophenyl)methyl]amino}-1,3,4-thiadiazole-2-thiol -NH-(CH2-4-FC6H4) at C5, -SH at C2 Thiol, benzylamine 255.31 Precursor for bioconjugation
N-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide Benzamide at C2, 2,6-dimethoxy substituents Amide, methoxy 359.37 Not reported (pharmacophore exploration)
Fluthiamid (Herbicidal derivative) Trifluoromethyl, isopropyl, acetamide substituents Trifluoromethyl, acetamide 407.30 Herbicide (agricultural use)

*Calculated based on molecular formula C9H7FN2OS.

Physicochemical Properties

  • Solubility : Hydroxymethyl and thiol derivatives exhibit moderate water solubility due to polar groups, whereas fluorophenyl and methoxyphenyl substituents enhance lipophilicity (logP ~2.5–3.5) .
  • Melting Points: Thiazolidinone derivatives melt at 341–345 K, reflecting crystalline stability from planar aromatic systems .

Biological Activity

(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol is a heterocyclic compound belonging to the thiadiazole class. Its unique structural features impart various biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant data and case studies.

The compound has the following IUPAC name and identifiers:

  • IUPAC Name : [5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]methanol
  • CAS Number : 1429099-72-8
  • Molecular Formula : C9H7FN2OS

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

  • Staphylococcus aureus : MIC = 5.64 to 77.38 µM
  • Escherichia coli : MIC = 2.33 to 156.47 µM
  • Bacillus subtilis : MIC = 4.69 to 22.9 µM

These results suggest that the compound possesses moderate to good activity against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity:

  • Candida albicans : MIC = 16.69 to 78.23 µM
  • Fusarium oxysporum : MIC = 56.74 to 222.31 µM

These findings indicate that the compound is effective against common fungal pathogens .

Anticancer Properties

Preliminary studies have suggested potential anticancer effects of thiadiazole derivatives. The mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in vitro .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and cancer cell metabolism.
  • Radical Scavenging : It has been shown to reduce DPPH radicals significantly, indicating antioxidant properties which can contribute to its protective effects against oxidative stress in cells .
  • Receptor Binding : The compound may bind to specific receptors or proteins involved in signaling pathways related to inflammation and cancer progression.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Synthesis and Characterization :
    • A study reported the synthesis of derivatives from thiadiazole compounds and their subsequent biological evaluations . The derivatives exhibited varying degrees of antimicrobial activity.
  • Spectroscopic Analysis :
    • Research involving spectroscopic techniques demonstrated non-typical fluorescence effects correlated with biological activity in thiadiazole analogues . This suggests that structural modifications can enhance biological efficacy.
  • Comparative Studies :
    • Comparative analyses with other thiadiazole derivatives showed that modifications at the phenyl ring significantly influenced biological activity, with certain substituents enhancing antimicrobial properties .

Q & A

Q. What are the standard synthetic routes for preparing (5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol?

The synthesis typically involves cyclization and functional group modification. For example:

  • Step 1 : Formation of the 1,3,4-thiadiazole core via condensation of thiosemicarbazide with a carboxylic acid derivative (e.g., 4-fluorobenzoic acid hydrazide) under acidic conditions .
  • Step 2 : Introduction of the hydroxymethyl group. This may involve nucleophilic substitution at the 2-position of the thiadiazole ring using formaldehyde or a methylating agent, followed by reduction or hydrolysis .
  • Purification : Recrystallization from ethanol or methanol is commonly used to isolate the final product .

Q. How is the purity and structural integrity of this compound validated experimentally?

Key characterization techniques include:

  • 1H NMR : Peaks for the fluorophenyl group (δ ~7.0–7.4 ppm) and hydroxymethyl protons (δ ~4.0–4.5 ppm) confirm substitution patterns .
  • Elemental Analysis : Matches calculated C, H, N, S values within ±0.3% .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 253 for C₉H₇FN₂OS) verify the molecular formula .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Solvents : Methanol, ethanol, or glacial acetic acid are preferred for cyclization and substitution steps due to their polarity and ability to stabilize intermediates .
  • Temperature : Reactions are typically refluxed (70–100°C) for 1–6 hours to ensure completion .
  • Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) enhance cyclization efficiency .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

Discrepancies often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

  • Variable-Temperature NMR : To observe coalescence of split peaks, indicating conformational exchange .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton or proton-carbon couplings .
  • X-ray Crystallography : Defines absolute configuration and confirms substituent positions (e.g., dihedral angles between fluorophenyl and thiadiazole rings) .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase or antimicrobial targets) .
  • QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values for the fluorophenyl group) with observed bioactivity .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity (e.g., nucleophilic attack at the hydroxymethyl group) .

Q. How does the fluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

  • Electron-Withdrawing Effect : The fluorine atom deactivates the phenyl ring, reducing electrophilic substitution but enhancing stability toward oxidation .
  • Directed Ortho-Metallation : Fluorine can act as a directing group for regioselective functionalization using Pd-catalyzed coupling .

Q. What strategies mitigate low yields in the final hydroxymethylation step?

  • Protection-Deprotection : Temporarily protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether during synthesis .
  • Alternative Reagents : Use paraformaldehyde instead of formaldehyde to minimize side reactions .

Methodological Notes

  • Crystallography : Use SHELXL for refinement (R factor < 0.06) and SHELXS for structure solution .
  • Bioactivity Assays : Standardize protocols using Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determination .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol
Reactant of Route 2
(5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.